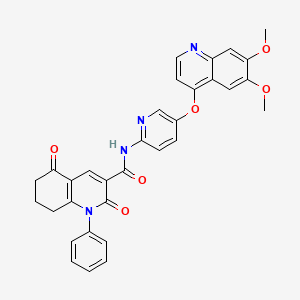
PA1 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PA1 2HCl is a photoswitchable epithelial sodium channel (ENaC) blocker. PA1 2HCl enables the optical control of ENaC channels, in particular the δβγ isoform, by switching between blue and green light, or by turning on and off blue light. PA1 2HCl was used to modify functionally δβγENaC in amphibian and mammalian cells.
Aplicaciones Científicas De Investigación
1. Immunological Applications
PA1 2HCl's immunological significance is highlighted in the study of a monoclonal antibody, 2H1, which binds to a peptide identified as PA1 (GLQYTPSWMLVG). This peptide mimics the capsular polysaccharide of Cryptococcus neoformans, a pathogenic fungus. The structure of the antibody-PA1 complex provides insights into peptide mimotopes, important for vaccine development and immunotherapy (Young et al., 1997).
2. Antimicrobial Research
Pediocin PA-1, related to PA1 2HCl, exhibits broad-spectrum antimicrobial activity, especially against Listeria monocytogenes. This peptide's structural and functional properties have significant implications for food safety and preservation (Rodríguez et al., 2002).
3. Genetic Research
Studies have identified the melanocortin 1 receptor (MC1R) gene variants, such as PA1, associated with an increased risk of melanoma. These findings contribute to our understanding of genetic predispositions to skin cancer and emphasize the importance of standardized classifications for MC1R variants in melanoma research (Williams et al., 2011).
4. Pharmacological and Nutritional Research
The synthesis and evaluation of phenolic amides like PA1 have been investigated for their antioxidant and anti-inflammatory properties. Studies suggest that PA1 can inhibit lipid peroxidation and enhance antioxidant enzyme activities, which could be relevant in pharmacology and nutrition (Lee et al., 2015).
5. Cancer Research
The PTIP associated protein 1 (PA1) has been identified as an independent prognostic factor for lymph node-negative breast cancer. This research highlights PA1's potential as a biomarker for breast cancer prognosis (Takeshita et al., 2013).
6. Virology
In virology, PA1 has been used to study its binding properties to a natural HPV sequence, providing insights into HPV16's elimination in cell culture and the DNA binding properties of large antiviral polyamides (He et al., 2014).
7. Biochemical Research
Research on PA1 (dIm-PyPyβPyPyPy-γ-PyPyβPyPyPyPyβ-Ta) has provided insights into the thermodynamics and site stoichiometry of DNA binding by large antiviral hairpin polyamides, contributing to our understanding of DNA-protein interactions in biochemistry (Song et al., 2019).
8. Genetic and Immunological Disorders
A study comparing the susceptibility of autoimmune hepatitis between children and adults revealed different HLA-DRB1 allotypes conferring susceptibility to autoimmune hepatitis in these groups. This research could have implications for understanding genetic and immunological disorders (Pando et al., 1999).
9. Neuropharmacology
PA1 has been used in the study of epithelial sodium channels (ENaCs), particularly the δβγ isoform, in various organs, including the human brain. This research could impact our understanding of water transport across epithelia and sodium influx into non-epithelial cells in neuropharmacology (Schönberger et al., 2014).
10. Diabetic Research
Propiedades
Número CAS |
1620951-72-5 |
|---|---|
Nombre del producto |
PA1 2HCl |
Fórmula molecular |
C18H18Cl3N9O |
Peso molecular |
482.75 |
Nombre IUPAC |
3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride |
InChI |
InChI=1S/C18H16ClN9O.2ClH/c19-14-16(21)25-15(20)13(24-14)17(29)26-18(22)23-10-6-8-12(9-7-10)28-27-11-4-2-1-3-5-11;;/h1-9H,(H4,20,21,25)(H3,22,23,26,29);2*1H/b28-27+;; |
Clave InChI |
JKZVQNCSFUAMFC-JZYARHMISA-N |
SMILES |
O=C(C1=NC(Cl)=C(N)N=C1N)NC(NC2=CC=C(/N=N/C3=CC=CC=C3)C=C2)=N.[H]Cl.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PA1 2HCl; PA1 dihydrochloride; PA1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



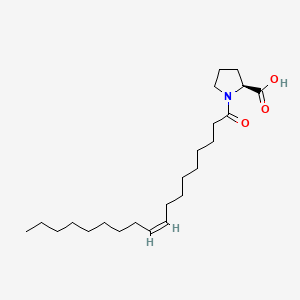
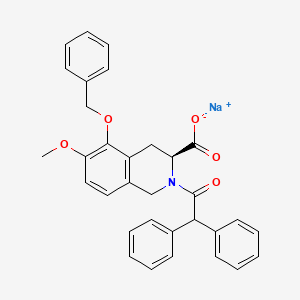
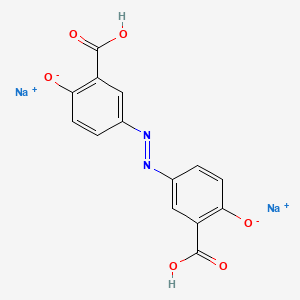
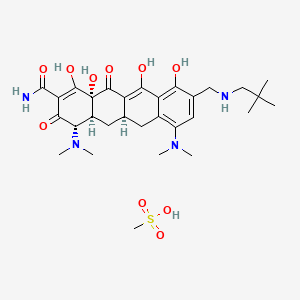
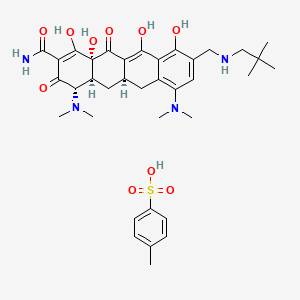
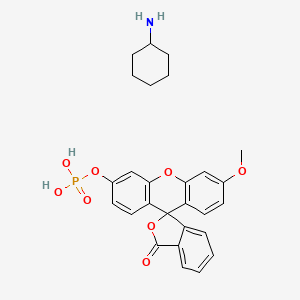
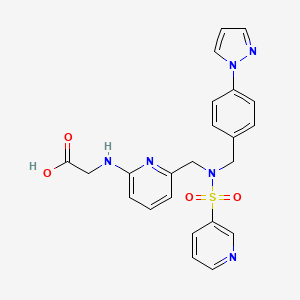
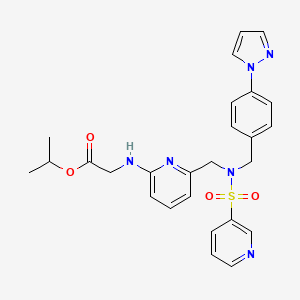
![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)
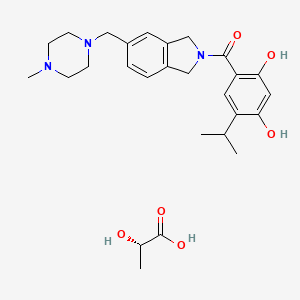
![2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one](/img/structure/B609752.png)
